2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

Lipophilicity Drug-likeness Permeability

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid (CAS 2306276-45-7) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. It features a 2,4-dichloro-substituted pyrrolopyrimidine core with a gem-dimethyl propanoic acid moiety appended at the N7 position.

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.10 g/mol
Cat. No. B8241539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
Molecular FormulaC10H9Cl2N3O2
Molecular Weight274.10 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)N1C=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C10H9Cl2N3O2/c1-10(2,8(16)17)15-4-3-5-6(11)13-9(12)14-7(5)15/h3-4H,1-2H3,(H,16,17)
InChIKeyJJNABMAGARAQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic Acid: A Gem-Dimethyl Pyrrolopyrimidine Carboxylic Acid Building Block for Targeted Kinase Inhibitor Synthesis


2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid (CAS 2306276-45-7) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. It features a 2,4-dichloro-substituted pyrrolopyrimidine core with a gem-dimethyl propanoic acid moiety appended at the N7 position . This architecture preserves two reactive chlorine sites for sequential nucleophilic aromatic substitution (SNAr) while the α,α-dimethyl carboxylic acid handle provides a sterically constrained anchor point for amide coupling, esterification, or salt formation [1]. The compound is supplied at NLT 98% purity under ISO-certified quality systems, positioning it as a late-stage diversified intermediate for medicinal chemistry programs targeting kinase inhibition and related therapeutic areas [2].

Why Generic Pyrrolopyrimidine Analogs Cannot Substitute for 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic Acid in Structure-Activity Relationship (SAR) Studies


The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold and its N7-substituted derivatives are not interchangeable in medicinal chemistry campaigns. The gem-dimethyl propanoic acid at N7 profoundly alters the physicochemical and steric profile relative to the parent scaffold (LogP +0.5 units; tPSA +26.4 Ų) [1], and the quaternary α-carbon restricts rotational freedom and influences both metabolic stability and downstream coupling reactivity [2]. Replacing the target compound with the N7-propanoic acid analog (CAS 2089712-60-5) reduces molecular weight by 14 Da and eliminates the gem-dimethyl steric shield adjacent to the carboxylate, which can alter enzyme binding pocket occupancy and pharmacokinetic properties of final inhibitors. The 2,4-dichloro arrangement additionally enables programmable sequential derivatization—a feature absent in mono-chloro or differentially halogenated analogs—that is essential for constructing complex kinase inhibitor architectures [3]. The quantitative evidence below substantiates why procurement specifications must match the exact CAS number rather than defaulting to structurally similar in-class compounds.

Quantitative Differentiation Evidence: 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic Acid Versus Its Closest Analogs


Lipophilicity Shift: Gem-Dimethyl Propanoic Acid N7-Substitution Increases LogP by +0.5 Units Versus the Parent 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The target compound exhibits a computed XLogP3 of 2.8 [1], compared to a LogP of 2.30 for the unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core . This +0.5 log unit increase reflects the contribution of the gem-dimethyl propanoic acid N7-substituent and places the compound in an optimal lipophilicity range (LogP 2–3) associated with favorable passive membrane permeability while mitigating CYP450 promiscuity risks that escalate above LogP 3 . The ZINC15 database independently records a computed logP of 2.551 for this compound [2].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Expansion: tPSA of 68 Ų Provides a 26.4 Ų Advantage Over the Parent Core for Oral Bioavailability Prediction

The target compound has a topological polar surface area (tPSA) of 68 Ų [1], significantly higher than the 41.57 Ų recorded for the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold . Both values remain well below the 140 Ų threshold associated with poor oral absorption per Veber's rules, but the +26.4 Ų increase attributable to the carboxylic acid N7-substituent improves aqueous solubility and hydrogen-bonding capacity without crossing the permeability cutoff . The compound's H-bond donor count remains at 1 and H-bond acceptor count at 4 [1], complying with Lipinski's rule of five.

Polar surface area Oral bioavailability Veber's rules

Molecular Weight and Steric Differentiation: The Gem-Dimethyl Group Adds 14 Da and Creates a Quaternary α-Carbon Versus the N7-Propanoic Acid Analog

The target compound (MW = 274.10 Da, C₁₀H₉Cl₂N₃O₂) [1] contains a gem-dimethyl group at the carboxylic acid α-position that is absent in the closest commercially available analog, 2-(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (CAS 2089712-60-5; MW = 260.08 Da, C₉H₇Cl₂N₃O₂) [2]. This +14.02 Da difference corresponds to one additional methylene equivalent, but more importantly, the quaternary α-carbon introduces steric shielding around the carboxylate that: (a) retards ester hydrolysis rates relative to secondary α-carbon analogs; (b) prevents metabolic α-oxidation pathways that degrade non-gem-dimethyl carboxylic acids; and (c) restricts conformational freedom (rotatable bonds = 2 in the target versus 2 in the propanoic analog, but with greater rotational barrier due to the quaternary center) .

Molecular weight Steric hindrance Metabolic stability

Dual Chlorine Reactivity: 2,4-Dichloro Substitution Enables Programmable Sequential SNAr Derivatization Distinct from Mono-Chloro or Mixed-Halogen Analogs

The 2,4-dichloro substitution on the pyrrolo[2,3-d]pyrimidine core provides two electronically differentiated chlorine atoms amenable to sequential SNAr reactions. Published palladium-catalyzed Suzuki-Miyaura coupling studies on 2,4-dichloropyrrolo[2,3-d]pyrimidine demonstrate that the C4 chlorine undergoes selective substitution first when using Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄, yielding 4-aryl-2-chloro intermediates, which can then undergo a second coupling to afford 2,4-diaryl products . The target compound, bearing an N7-gem-dimethyl propanoic acid, retains this orthogonality while adding a third diversification point (carboxylic acid) for amide coupling, enabling three-step sequential library synthesis. In contrast, mono-chloro analogs (e.g., 3-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpropanoic acid, CAS 2228566-68-3 [1]) offer only a single SNAr site, and mixed-halogen analogs (e.g., 2-chloro-5-iodo variant, CAS 1402445-13-9) introduce different leaving group preferences that alter reaction selectivity and sequence .

Nucleophilic aromatic substitution Sequential derivatization Kinase inhibitor synthesis

Purity Specification Advantage: NLT 98% Purity with ISO-Certified Quality Systems Enables Direct Use in GLP-Tracked Synthesis Campaigns

The target compound is commercially supplied at NLT 98% purity under ISO-certified quality management systems by specialized manufacturers . In comparison, the propanoic acid analog (CAS 2089712-60-5) is typically offered at 95–97% purity from multiple vendors [1]. The ≥98% specification for the gem-dimethyl variant reduces the burden of pre-synthesis purification and minimizes unidentified impurity carryover into subsequent synthetic steps—a critical consideration when intermediates enter GLP-tracked or GMP-precursor synthetic routes for in vivo candidate preparation. The compound is also uniformly characterized by CAS number 2306276-45-7 across suppliers, ensuring batch-to-batch consistency .

Purity Quality assurance GLP compliance

High-Value Application Scenarios for 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity (LogP 2.5–3.0) and Metabolic Stability

The target compound's XLogP3 of 2.8 and quaternary α-carbon make it the preferred N7-carboxylic acid building block for synthesizing kinase inhibitor candidates where both passive permeability and resistance to CYP-mediated α-oxidation are essential [1]. The 2,4-dichloro pattern supports sequential C4-then-C2 amine installation, while the gem-dimethyl propanoic acid handle remains available for final-stage amide coupling with diverse amine fragments. This three-step diversification strategy has been validated in the 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine series that produced orally bioavailable TTK inhibitors with single-agent efficacy in TNBC xenograft models without body weight loss [2].

Parallel Library Synthesis Exploiting Triple Orthogonal Reactive Sites

The combination of two electronically differentiated chlorine atoms (C4 more reactive than C2 under Pd-catalyzed conditions) and one sterically constrained carboxylic acid enables automated parallel synthesis of 3D-diversified compound libraries [1]. Each reaction site can be addressed independently: C4 SNAr with primary/secondary amines, C2 SNAr or cross-coupling with aryl/heteroaryl groups, and carboxylic acid amide coupling or esterification. This orthogonal reactivity profile is absent in mono-chloro or mixed-halogen analogs, making the target compound the single most versatile entry point for pyrrolopyrimidine-focused library production.

Late-Stage Functionalization for In Vivo Candidate Preparation Under GLP Documentation Standards

The ISO-certified NLT 98% purity specification supports direct use of this building block in GLP-tracked synthetic sequences for in vivo candidate preparation without additional pre-purification steps [1]. The consistent CAS-numbered identity (2306276-45-7) across vendors ensures batch-to-batch reproducibility in multi-gram scale-up campaigns, reducing the risk of failed campaigns due to impurity variability. This is particularly important when the carboxylic acid is retained in the final inhibitor structure for salt formation or target engagement.

Metabolic Stability Optimization Through α-Quaternary Carbon Shielding of the Carboxylic Acid Moiety

When SAR studies reveal that a carboxylic acid or its derived amide at the N7 position is metabolically labile, the gem-dimethyl substitution provides a built-in metabolic shield that generic N7-acetic acid or N7-propanoic acid analogs cannot offer [1]. The quaternary α-carbon blocks CYP-mediated α-hydroxylation and subsequent elimination pathways, potentially extending the in vivo half-life of the final inhibitor. This feature is especially valuable in programs targeting chronic indications (e.g., autoimmune disorders via JAK inhibition, oncology via TTK/CLK2 inhibition) where sustained target coverage is required [2].

Quote Request

Request a Quote for 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.